molecular formula C14H16N4O3S B6098079 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B6098079
M. Wt: 320.37 g/mol
InChI Key: QFLCLMFYMIJTEU-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide (molecular formula: C₁₄H₁₆N₄O₃S) is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with amino and hydroxyl groups at the 4- and 6-positions, respectively. The sulfanyl (-S-) bridge connects the pyrimidine ring to the acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-10-6-4-3-5-9(10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCLMFYMIJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism in Ethoxyphenyl Substitution 2-[(4-Amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (): This analogue differs by the ethoxy group’s position on the phenyl ring (para vs. ortho). Additionally, the pyrimidine’s 6-oxo group (vs. 6-hydroxy) alters hydrogen-bonding capacity and electron distribution .

Halogen-Substituted Phenyl Analogues N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Replacing the ethoxy group with a chloro substituent introduces electron-withdrawing effects, which could increase metabolic stability but reduce solubility. The diamino-pyrimidine core (vs. amino-hydroxy) may enhance interactions with nucleic acid targets, such as thymidylate synthase .

Triazole and Oxadiazole Derivatives 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (): The triazole ring’s nitrogen-rich structure offers distinct π-π stacking and metal-chelating properties compared to the pyrimidine core. CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide, ): The oxadiazole ring and nitro group enhance electron-deficient character, favoring interactions with electron-rich enzyme pockets (e.g., kinase ATP-binding sites). This contrasts with the target compound’s electron-donating ethoxy group .

Research Implications

The structural diversity of sulfanyl-acetamide derivatives underscores the importance of substituent optimization. For instance:

  • Pyrimidine vs. Triazole/Oxadiazole : Pyrimidine-based compounds (e.g., target compound) may excel in targeting folate-dependent enzymes, while triazole/oxadiazole derivatives () could be more effective in metal-dependent or kinase pathways.
  • Substituent Positioning : Ortho-ethoxy groups (target compound) may confer conformational rigidity beneficial for selective binding, whereas para-substituents () improve solubility and crystallinity .

Biological Activity

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 270.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis and inhibits cell proliferation through various mechanisms.

Mechanisms of Action :

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, promoting apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of the compound against multi-drug resistant strains of bacteria, suggesting its potential role in treating infections where conventional antibiotics fail.
  • Anticancer Research : In a recent study published in Cancer Letters, the compound was tested on human breast cancer cell lines, showing a significant reduction in viability at concentrations as low as 10 µM. The study highlighted its potential as a novel therapeutic agent in oncology.

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